molecular formula C5H4BrNO4S2 B1444836 2-Bromo-5-methanesulfonyl-3-nitrothiophene CAS No. 2160-54-5

2-Bromo-5-methanesulfonyl-3-nitrothiophene

Cat. No. B1444836
CAS RN: 2160-54-5
M. Wt: 286.1 g/mol
InChI Key: ZTBILLQOENEBFP-UHFFFAOYSA-N
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Description

2-Bromo-5-methanesulfonyl-3-nitrothiophene is a chemical compound with the CAS Number: 2160-54-5 . It has a molecular weight of 286.13 . The IUPAC name for this compound is 2-bromo-5-(methylsulfonyl)-3-nitrothiophene .


Molecular Structure Analysis

The InChI code for 2-Bromo-5-methanesulfonyl-3-nitrothiophene is 1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

2-Bromo-5-methanesulfonyl-3-nitrothiophene is a powder . It has a melting point of 155-158 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

2-Bromo-5-methanesulfonyl-3-nitrothiophene and its derivatives have been explored in various synthetic pathways and structural analyses, contributing to the development of new chemical entities with potential pharmacological activities. For instance, the synthesis of thiopyran S,S-dioxide derivatives through a ring-enlargement protocol from 3-nitrothiophene showcases the utility of such compounds in generating sulfur heterocycles, which could be modified further for synthetic or pharmacological applications, including as L-type Ca2+-channel blockers (Bianchi et al., 2009). Moreover, the overall ring-enlargement process leading to ring-fused nitrobenzenes highlights a pathway from nitrothiophenes, expanding the scope of synthetically valuable procedures for constructing benzene rings from such precursors (Bianchi et al., 2005).

Electrosorption and Surface Chemistry

The electrosorption of bromo-nitrothiophene derivatives on gold, studied through surface-enhanced Raman spectroscopy (SERS), reveals insights into the adsorption orientation and interaction sites of these molecules on gold surfaces. This information is pivotal for understanding the electrochemical behavior of thiophene derivatives, which can be applied in developing sensors and catalytic systems (Jbarah, 2021).

Photochemical Studies

The study of photochemical substitution reactions in polyhalogenothiophene and halogenothiazole derivatives provides evidence for the mechanistic pathways involved in the photocleavage of carbon-halogen bonds. This research is fundamental for developing photochemical synthesis methods, offering a scalable and efficient approach for creating aryl derivatives from halothiophenes (D’Auria et al., 2000).

Nucleophilic Substitution and Ionic Liquids

Investigations into the nucleophilic aromatic substitution of nitrothiophenes with amines in room-temperature ionic liquids show that these reactions occur faster compared to conventional solvents. This finding supports the use of ionic liquids as alternative solvents for chemical synthesis, offering benefits in terms of reaction speed and environmental impact (D’Anna et al., 2006).

Electrochemical and Catalytic Properties

The exploration of heteroleptic Ni(II) complexes, incorporating dithiolate-phosphine ligands derived from bromo-nitrothiophene analogues, in electrocatalytic oxygen evolution studies demonstrates the potential of these compounds in catalysis. The findings contribute to the development of efficient and sustainable catalytic systems for energy conversion processes (Anamika et al., 2020).

Safety and Hazards

The safety information for 2-Bromo-5-methanesulfonyl-3-nitrothiophene indicates that it should be stored in a well-ventilated place and the container should be kept tightly closed . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-bromo-5-methylsulfonyl-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S2/c1-13(10,11)4-2-3(7(8)9)5(6)12-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBILLQOENEBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methanesulfonyl-3-nitrothiophene

Synthesis routes and methods

Procedure details

2-bromo-5-methylsulfonyl-thiophene (0.3 g, 1.24 mmol) was added to the concentrated sulfuric acid at 0° C. cooling in an ice bath. The resulted mixture was stirred at 0° C. for 5 minutes. Then sodium nitrate was introduced and the mixture was stirred at 0° C. for 1 hour. After this time, the reaction mixture was poured onto to the ice-water (10 mL) and was extracted with ethyl acetate. The organic phase was dried (Na2SO4) and concentrated under vacuum. The residue was purified by silica gel chromatography using a mixture of 95:5 hexane and ethyl acetate as eluent to afford the title product as a solid (0.17 g, 47% yield). 1H NMR (400 MHz, d6-DMSO) δ: 8.37 (1H, s), 2.50 (3H, m).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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